4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride
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Overview
Description
4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is a chemical compound characterized by a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene rings in various chemical and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the properties of benzene rings, enabling it to bind to various biological receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with coplanar exit vectors.
Cubane: A highly strained, cubic-shaped molecule used as a benzene bioisostere.
Bicyclo[2.2.2]octane: A saturated benzene bioisostere with a different three-dimensional structure.
Uniqueness: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to its non-coplanar exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings. This versatility makes it a valuable tool in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-spiro[3.3]heptan-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13;/h2-5,12H,1,6-9,14H2;1H |
InChI Key |
VVWXNGQTJQXAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
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